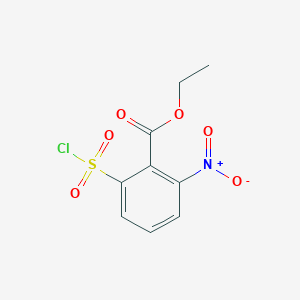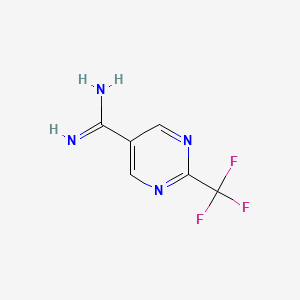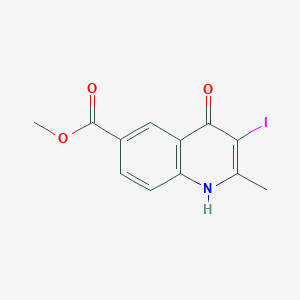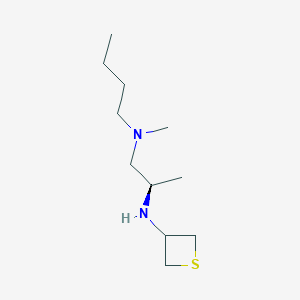
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine: is a cyclopropane derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various alkylated or hydroxylated compounds.
Applications De Recherche Scientifique
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
- trans-3,5-Bis(trifluoromethyl)cinnamic acid
Uniqueness
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H9F6N |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
(1R,2S)-2-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)6-1-5(8-4-9(8)18)2-7(3-6)11(15,16)17/h1-3,8-9H,4,18H2/t8-,9+/m0/s1 |
Clé InChI |
GWMXJHDJDFYLKF-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1C(C1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)





![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)


